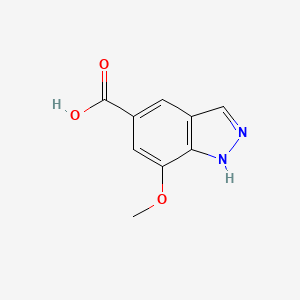

7-methoxy-1H-indazole-5-carboxylic acid

Vue d'ensemble

Description

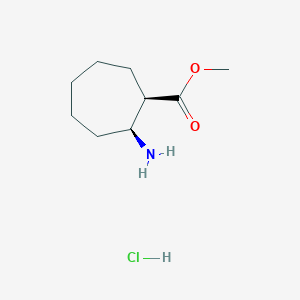

7-Methoxy-1H-indazole-5-carboxylic acid (7-MICA) is an organic compound belonging to the family of indazole carboxylic acids. It is a colorless to yellowish crystalline solid with a molecular formula of C9H7NO3 and a molecular weight of 179.15 g/mol. 7-MICA is a versatile compound that has been used in many different scientific disciplines, including organic synthesis, biochemistry, and pharmacology.

Applications De Recherche Scientifique

7-methoxy-1H-indazole-5-carboxylic acid has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound is commonly used as a starting material for the synthesis of other organic compounds. In biochemistry, it has been used to study the structure and function of enzymes, as well as to study the mechanism of action of drugs. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the metabolism and toxicity of drugs.

Mécanisme D'action

7-methoxy-1H-indazole-5-carboxylic acid has been found to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an important enzyme involved in the metabolism of drugs, and its inhibition can lead to increased levels of drugs in the body. This compound has also been found to inhibit the enzyme epoxide hydrolase, which is involved in the metabolism of toxic compounds.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (cell death). In vivo studies have demonstrated that this compound can reduce inflammation and improve glucose and lipid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

7-methoxy-1H-indazole-5-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and has a high purity. Additionally, it is stable and does not require special storage conditions. However, this compound has some limitations for use in laboratory experiments. It is a relatively weak inhibitor of CYP3A4 and epoxide hydrolase, and its effects may not be significant in some experiments.

Orientations Futures

The potential applications of 7-methoxy-1H-indazole-5-carboxylic acid are still being explored. Future research could focus on developing new synthetic methods for the production of this compound, as well as investigating its potential as an inhibitor of other enzymes and its effects on other biochemical and physiological processes. Additionally, further in vivo studies could be conducted to assess the safety and efficacy of this compound as a therapeutic agent. Finally, this compound could be explored as a potential tool for drug discovery and development.

Propriétés

IUPAC Name |

7-methoxy-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-3-5(9(12)13)2-6-4-10-11-8(6)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHCRDTVUZMAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)

![3-(1H-indazol-6-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B6616183.png)